molecular formula C13H13NO4 B13943212 Methyl 3,8-dimethoxyquinoline-6-carboxylate

Methyl 3,8-dimethoxyquinoline-6-carboxylate

Cat. No.: B13943212
M. Wt: 247.25 g/mol
InChI Key: HTBHWTCLZGWWSK-UHFFFAOYSA-N
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Description

Methyl 3,8-dimethoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy groups at positions 3 and 8 on the quinoline ring and a carboxylate ester group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,8-dimethoxyquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, are often employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,8-dimethoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Methyl 3,8-dimethoxyquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,8-dimethoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3,8-dimethoxyquinoline-6-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 3,8-dimethoxyquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO4/c1-16-10-5-8-4-9(13(15)18-3)6-11(17-2)12(8)14-7-10/h4-7H,1-3H3

InChI Key

HTBHWTCLZGWWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)OC

Origin of Product

United States

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